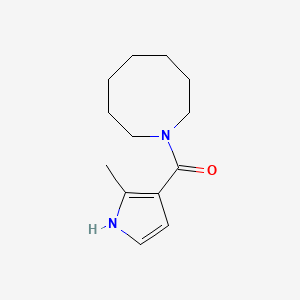
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying the mechanisms of certain biological processes and as a potential therapeutic agent. In
Mechanism of Action
The mechanism of action of 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone is not fully understood, but it is thought to involve the inhibition of certain enzymes. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cellular differentiation.
Biochemical and Physiological Effects:
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in certain types of cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone in lab experiments is its potential as a tool for studying the mechanisms of certain biological processes. This compound has been shown to inhibit the activity of certain enzymes, which could be useful for studying the role of these enzymes in various biological pathways.
One limitation of using this compound in lab experiments is its potential toxicity. While it has been shown to be effective against certain types of cancer cells, it may also have negative effects on healthy cells.
Future Directions
There are several potential future directions for research on 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone. One area of interest is in the development of this compound as a potential therapeutic agent for cancer. Further research is needed to determine its safety and efficacy in animal models and in clinical trials.
Another potential direction for research is in the study of the mechanisms of action of this compound. More research is needed to fully understand how it works and how it could be used as a tool for studying various biological processes.
Overall, 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone is a promising compound that has shown potential for use in a variety of scientific research applications. Further research is needed to fully explore its potential and to determine its safety and efficacy in various contexts.
Synthesis Methods
The synthesis of 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone involves several steps. The starting materials are 5-methyl-3-aminooxazole and cyclohexanone, which are reacted together in the presence of a catalyst to form the desired product. This reaction can be carried out using a variety of catalysts, including palladium on carbon, copper(I) chloride, and Raney nickel.
Scientific Research Applications
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone has shown potential for use in a variety of scientific research applications. One area of interest is its use as a tool for studying the mechanisms of certain biological processes. For example, this compound has been shown to inhibit the activity of certain enzymes, which could be useful for studying the role of these enzymes in various biological pathways.
Another potential application is in the development of new therapeutic agents. 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone has been shown to have activity against certain types of cancer cells, making it a potential candidate for further development as an anticancer agent.
properties
IUPAC Name |
1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-6-12(14-17-9)13(16)15-7-10-4-2-3-5-11(10)8-15/h6,10-11H,2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIOJYUTPGIFQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC3CCCCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-3-(1-thia-4-azaspiro[5.5]undecan-4-yl)propanamide](/img/structure/B7584107.png)
![4-(2-Methylsulfonylethyl)-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7584116.png)
![2-Methyl-5-(1-thia-4-azaspiro[5.5]undecan-4-ylmethyl)-1,3,4-oxadiazole](/img/structure/B7584128.png)


![3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide](/img/structure/B7584140.png)

![2-(Cyclohexen-1-yl)-1-(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)ethanone](/img/structure/B7584151.png)
![2-[(2-Methyl-1,3-thiazol-4-yl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7584156.png)
![N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine](/img/structure/B7584159.png)
![[1-[1-(2,6-Difluorophenyl)ethyl]piperidin-4-yl]urea](/img/structure/B7584175.png)

